4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Ethylation and Thiolation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The phenoxy group may enhance binding affinity through hydrophobic interactions, while the thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-[1-(phenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its biological activity and binding properties. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-ethyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCHRBAMRPZFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397158 |
Source
|
Record name | 4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-95-4 |
Source
|
Record name | 4-Ethyl-2,4-dihydro-5-[1-(3-methylphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588673-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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